

Assessing the Translational Potential of LML134: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	LML134	
Cat. No.:	B2814439	Get Quote

For drug development professionals and researchers in sleep medicine, **LML134**, a novel histamine H3 receptor (H3R) inverse agonist, has been a compound of interest for the treatment of excessive sleepiness in shift work disorder (SWD). Despite its development being halted for this indication, an objective analysis of its profile against established and emerging therapies provides valuable insights into the therapeutic landscape of wakefulness-promoting agents.

This guide offers a comparative assessment of **LML134** against current standards of care, modafinil and armodafinil, and other relevant compounds. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, safety, and pharmacokinetic properties.

Mechanism of Action: Targeting the Histamine H3 Receptor

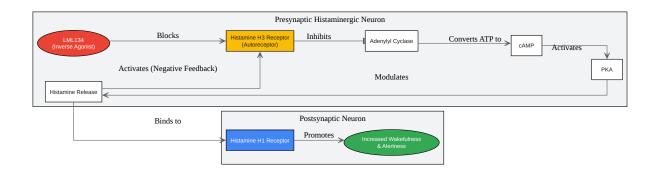
LML134 is designed as a high-affinity inverse agonist of the histamine H3 receptor (H3R). The H3R acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking this receptor, an inverse agonist like **LML134** is intended to increase the synthesis and release of histamine in the brain, a neurotransmitter crucially involved in promoting and maintaining wakefulness. The development of **LML134** specifically aimed for a profile of high receptor occupancy followed by rapid disengagement, with the goal of providing wakefulness-promoting effects without causing insomnia, a common side effect of other H3R inverse agonists.



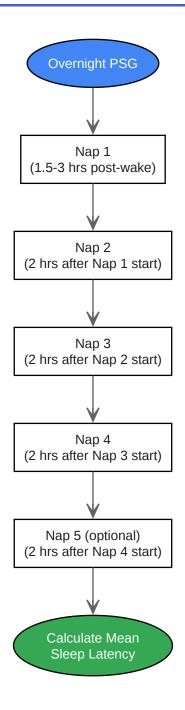
In contrast, the established treatments for SWD, modafinil and its R-enantiomer armodafinil, are believed to exert their wake-promoting effects primarily through the blockade of the dopamine transporter (DAT), thereby increasing synaptic dopamine levels. However, their precise mechanism of action is not fully elucidated and may involve other neurotransmitter systems.

Histamine H3 Receptor Signaling Pathway









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